molecular formula C14H16ClN5O2 B2737688 N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide CAS No. 1208804-07-2

N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide

Cat. No.: B2737688
CAS No.: 1208804-07-2
M. Wt: 321.77
InChI Key: MXETWFISMLOWPJ-UHFFFAOYSA-N
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Description

N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide is a synthetic organic compound featuring a pyrazole core linked to a chloropyridine moiety via an oxalamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The 3,5-dimethylpyrazole unit is a common heterocycle known to participate in various biological interactions, while the 5-chloropyridine group can act as a key pharmacophore, influencing the compound's electronic properties and binding affinity. The ethanediamide (oxalamide) linker provides a rigid, planar conformation that can be critical for molecular recognition processes. Researchers can utilize this compound as a valuable chemical intermediate or as a lead structure in the development of novel therapeutic agents. Potential research applications include exploring its activity as an enzyme inhibitor, a receptor modulator, or a building block for more complex chemical entities. The product is provided with a certificate of analysis to ensure identity and purity. This chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2/c1-9-7-10(2)20(19-9)6-5-16-13(21)14(22)18-12-4-3-11(15)8-17-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXETWFISMLOWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide typically involves multiple steps. One common route starts with the chlorination of 5-chloropyridine, followed by the formation of the oxalamide linkage through a reaction with oxalyl chloride. The pyrazole moiety is introduced via a nucleophilic substitution reaction using 3,5-dimethyl-1H-pyrazole .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups.

Scientific Research Applications

N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide: shares similarities with other compounds containing pyridine and pyrazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure

The compound features a pyridine ring substituted with a chlorine atom and an ethylenediamine moiety linked to a pyrazole group. This structural configuration is crucial for its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various organic reactions involving chloropyridine derivatives and pyrazole intermediates. The detailed synthetic pathway is essential for understanding its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5fC65.13Induces apoptosis
5fSH-SY5Y5.00Cell cycle arrest

The compound 5f was found to induce significant apoptosis in the C6 glioma cell line, with flow cytometry revealing that 79.02% of cancer cells underwent cell death primarily through apoptosis . This suggests that this compound may exhibit similar mechanisms of action.

Antimicrobial Activity

The pyrazole moiety is also known for its antibacterial properties. Research indicates that certain pyrazole derivatives can act as effective antibiotic adjuvants against multi-drug resistant bacteria such as Acinetobacter baumannii. These compounds showed direct antibacterial activity and enhanced the efficacy of existing antibiotics .

Bacterial StrainMIC (µg/mL)Activity Type
Acinetobacter baumannii4 - 8Direct antibacterial
Escherichia coli8 - 16Synergistic with colistin

Case Studies

Several case studies have explored the biological activities of compounds structurally related to this compound:

  • Cytotoxicity in Glioma Cells : A study demonstrated that a related pyrazole compound significantly inhibited cell proliferation in glioma cells, suggesting potential use in glioma treatment .
  • Antibacterial Synergy : Another investigation into pyrazole derivatives revealed their ability to enhance the effectiveness of antibiotics against resistant strains, indicating a promising role in treating infections caused by resistant bacteria .

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